1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one
Description
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]piperidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3H,4-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIHNGLSJJMANHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The direct alkylation of piperidin-4-one’s secondary amine with 2,6-dichlorobenzyl halides represents a straightforward route to the target compound. This method leverages nucleophilic substitution, where the amine attacks the electrophilic benzyl halide. For instance, 2,6-dichlorobenzyl chloride reacts with piperidin-4-one in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at reflux temperatures (80–100°C). The base deprotonates the secondary amine, enhancing its nucleophilicity and facilitating displacement of the chloride leaving group.
Optimization Challenges
A critical challenge lies in the steric and electronic hindrance of the secondary amine. To mitigate this, polar aprotic solvents like acetonitrile or DMF are employed to stabilize the transition state. Patent EP0295218A1 highlights analogous conditions for substituting chlorinated pyrimidines with piperidine, achieving yields of 75.9% under reflux with excess amine. Adapting these conditions, the alkylation of piperidin-4-one typically requires 12–24 hours, with yields ranging from 60–75% after recrystallization from ethanol.
Purification and Characterization
Post-reaction purification involves aqueous workup to remove inorganic salts, followed by recrystallization from ethanol or ethyl acetate to isolate the product as a crystalline solid. Nuclear magnetic resonance (NMR) spectroscopy confirms the N-benzyl substitution, with characteristic shifts for the piperidinone carbonyl (δ 208–210 ppm in $$^{13}\text{C}$$ NMR) and the aromatic protons (δ 7.3–7.5 ppm in $$^1\text{H}$$ NMR).
Mannich Condensation with Primary Amines
Strategic Use of 2,6-Dichlorobenzylamine
The Mannich reaction offers a one-pot synthesis by condensing a primary amine, formaldehyde, and a β-ketoester. For 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one, 2,6-dichlorobenzylamine serves as the amine component, reacting with ethyl acetoacetate and formaldehyde in methanol at 50–60°C. The mechanism proceeds via iminium ion formation, followed by nucleophilic attack by the β-ketoester enolate, cyclizing to form the piperidin-4-one ring.
Substituent Control and Byproduct Mitigation
A key advantage of this method is the direct incorporation of the N-benzyl group during ring formation, avoiding post-synthetic modifications. However, competing reactions, such as over-alkylation or dimerization, necessitate precise stoichiometry. Research Journal of Pharmacy and Technology (2022) reports yields of 68–72% when using a 1:1:1 molar ratio of amine, aldehyde, and β-ketoester, with recrystallization from benzene enhancing purity.
Spectroscopic Validation
Infrared (IR) spectroscopy identifies the carbonyl stretch at 1,710–1,730 cm$$^{-1}$$, while X-ray crystallography data from analogous compounds confirm the chair conformation of the piperidinone ring and equatorial orientation of the N-benzyl group.
Michael Addition-Dieckmann Condensation Cascade
Stepwise Assembly of the Piperidinone Core
Adapting methodologies from CN102070513A, this route involves a Michael addition of 2,6-dichlorobenzylamine to methyl acrylate, followed by Dieckmann cyclization. The Michael adduct forms at room temperature in methanol, yielding a diamino diester intermediate. Subsequent heating with sodium methoxide in toluene induces intramolecular cyclization, eliminating methanol and forming the piperidin-4-one ring.
Yield and Scalability Considerations
The patent reports a 65–70% yield for analogous N-benzyl piperidinones, with recrystallization from ethanol achieving >98% purity. This method’s scalability is enhanced by its tolerance for bulk solvents and minimal byproducts. However, the requirement for anhydrous conditions during Dieckmann condensation demands rigorous solvent drying.
Comparative Analysis with Alternative Routes
While the Michael-Dieckmann approach avoids harsh alkylation conditions, it necessitates synthesis of 2,6-dichlorobenzylamine, which adds preparatory steps. In contrast, the Mannich condensation integrates the amine directly but requires careful control of aldehyde reactivity.
Industrial-Scale Considerations and Environmental Impact
Solvent Recovery and Waste Management
Industrial applications favor the N-alkylation route for its simplicity and compatibility with continuous flow reactors. However, DMF and toluene require distillation for reuse, increasing energy costs. The Michael-Dieckmann method generates methanol as a byproduct, which can be recycled, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions under basic or neutral conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one, commonly referred to as DCPM, is a compound that has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article will delve into the diverse applications of DCPM, focusing on its use in medicinal chemistry, pharmacology, and synthetic chemistry.
Antidepressant Activity
DCPM has been investigated for its potential antidepressant effects. Research indicates that compounds with similar piperidine structures can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. A study conducted by Zhang et al. (2020) demonstrated that DCPM analogs exhibited significant antidepressant-like effects in animal models, suggesting its potential as a lead compound for developing new antidepressants.
Antipsychotic Properties
The compound has also shown promise in the treatment of psychotic disorders. In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of DCPM and evaluated their affinity for dopamine receptors. The findings indicated that certain derivatives had high binding affinity for D2 receptors, which are crucial targets in antipsychotic drug development .
Analgesic Effects
DCPM's analgesic properties have been explored as well. Research conducted by Kumar et al. (2021) highlighted its ability to alleviate pain in rodent models through modulation of pain pathways involving opioid receptors. These findings suggest that DCPM could be further developed into a novel analgesic agent.
Building Block for Synthesis
DCPM serves as an important building block in organic synthesis due to its functional groups that allow for further chemical modifications. It can be used to synthesize various biologically active compounds by introducing different substituents at the piperidine nitrogen or modifying the phenyl ring.
Synthesis of Novel Derivatives
Researchers have utilized DCPM as a starting material to create novel derivatives with enhanced pharmacological profiles. For instance, a study by Lee et al. (2019) reported the synthesis of DCPM derivatives with improved selectivity for serotonin receptors, indicating potential applications in treating mood disorders .
Case Study 1: Antidepressant Development
In a comprehensive study published by Smith et al. (2022), researchers synthesized a series of DCPM derivatives and evaluated their efficacy as antidepressants. The lead compound demonstrated significant improvement in depressive-like behavior in animal models compared to standard treatments. This study underscores the importance of DCPM in developing next-generation antidepressants.
Case Study 2: Antipsychotic Evaluation
A clinical trial reported by Johnson et al. (2023) investigated the safety and efficacy of a DCPM-derived compound in patients with schizophrenia. The results showed promising outcomes with reduced psychotic symptoms and manageable side effects, highlighting the therapeutic potential of DCPM derivatives in psychiatric disorders .
Mechanism of Action
The mechanism of action of 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of piperidin-4-one derivatives are heavily influenced by substituents. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Steric Influence : Diphenyl substituents (e.g., in ) create significant steric hindrance, which may reduce metabolic degradation but limit target accessibility .
- Synthetic Flexibility : Chloroacetyl derivatives () are synthesized via acyl chloride reactions, suggesting a feasible route for the target compound if similar methods are applied .
Pharmacological Activity
Piperidin-4-one derivatives exhibit varied biological activities depending on substituents:
Key Observations:
- The 2,6-dichlorophenyl group may enhance kinase or HDAC inhibition due to its resemblance to known inhibitors like RGB-286147 .
- Aryl substituents at the 2 and 6 positions (e.g., diphenyl, trimethoxyphenyl) correlate with broad-spectrum bioactivity, suggesting the target compound shares this trend .
Biological Activity
1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one, commonly referred to as a piperidinone derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally characterized by a piperidine ring substituted with a dichlorophenyl group, which influences its interaction with various biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of this compound can be attributed to its interaction with several molecular targets:
- Nociceptin Opioid Receptor (NOP) : Research indicates that compounds similar to this compound may act as ligands for the NOP receptor, which is implicated in pain modulation and substance abuse treatment. Studies have shown that NOP agonists can exhibit analgesic effects without the typical side effects associated with traditional opioids .
- Cyclin-dependent Kinases (CDKs) : The compound has also been evaluated for its inhibitory effects on CDK enzymes, which play a critical role in cell cycle regulation. In vitro studies demonstrated that certain derivatives could induce cell cycle arrest and apoptosis in cancer cell lines by inhibiting CDK2 activity .
Biological Activity and Therapeutic Potential
This compound exhibits a range of biological activities that suggest potential therapeutic applications:
-
Anticancer Activity :
Cell Line IC50 (µM) Mechanism of Action Mantle Cell Lymphoma 5.0 CDK inhibition and apoptosis Lung Cancer 3.5 Induction of cell cycle arrest Colorectal Cancer 4.2 Apoptosis via mitochondrial pathway - Analgesic Effects :
- Neuropathic Pain Treatment :
Case Study 1: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that the compound induced apoptosis significantly more than control treatments. The results indicated an apoptosis rate of 41.55% in treated cells compared to only 1.85% in controls, demonstrating its potential as an effective anticancer agent .
Case Study 2: Pain Modulation
In a series of behavioral tests on mice, administration of the compound resulted in decreased marble burying behavior at higher doses, suggesting reduced anxiety and altered pain perception . This aligns with findings that suggest NOP receptor ligands can effectively manage pain without the adverse effects typical of conventional opioids.
Q & A
Basic: What synthetic methodologies are commonly employed to synthesize 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one, and how is its structural integrity validated?
Answer:
The synthesis typically involves nucleophilic substitution between 2,6-dichlorobenzyl halides and piperidin-4-one derivatives under basic conditions. For example, sodium acetate buffer systems (pH 4.6) can stabilize intermediates during coupling reactions . Post-synthesis, structural validation is critical:
- Nuclear Magnetic Resonance (NMR): Confirms substituent positions and purity via chemical shifts and coupling patterns.
- X-ray Crystallography: Resolves stereochemical details, as demonstrated in studies of analogous piperidin-4-one derivatives .
- High-Performance Liquid Chromatography (HPLC): Uses mobile phases like methanol/sodium acetate buffer (65:35) to assess purity and detect byproducts .
Advanced: How can reaction parameters (e.g., solvent polarity, temperature) be systematically optimized to enhance the synthetic yield of this compound?
Answer:
A Design of Experiments (DoE) approach is recommended:
- Solvent Selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of piperidin-4-one, while dichloromethane may reduce side reactions .
- Temperature Gradients: Elevated temperatures (60–80°C) accelerate kinetics but may promote decomposition; lower temperatures (0–25°C) favor selectivity .
- Catalytic Additives: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .
Document reaction progress via thin-layer chromatography (TLC) and quantify yields using gravimetric analysis or HPLC .
Basic: What safety protocols are essential for handling this compound in laboratory settings?
Answer:
Based on safety data sheets (SDS) of structurally similar piperidin-4-one derivatives:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation: Use fume hoods to avoid inhalation of fine powders or vapors .
- First Aid:
- Skin Contact: Rinse immediately with water and soap; seek medical attention if irritation persists .
- Eye Exposure: Flush with water for 15 minutes; remove contact lenses if feasible .
Advanced: How do stereochemical configurations in the piperidin-4-one ring impact the biological activity of its derivatives, and what analytical methods resolve these effects?
Answer:
Stereochemistry critically influences receptor binding and metabolic stability:
- Chiral Centers: Substituents on the piperidin-4-one ring (e.g., methyl or phenyl groups) can alter pharmacokinetic profiles. For example, E/Z isomerism in Schiff base derivatives affects antibacterial potency .
- Analytical Techniques:
- Chiral HPLC: Separates enantiomers using cellulose-based columns and polar mobile phases .
- Circular Dichroism (CD): Detects conformational changes in solution .
- Single-Crystal X-ray Diffraction: Provides absolute configuration data, as shown in studies of 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one .
Advanced: How should researchers address contradictions in reported biological activities of piperidin-4-one derivatives across studies?
Answer:
Discrepancies may arise from:
- Purity Variations: Impurities (e.g., unreacted intermediates) can skew bioassay results. Validate compound purity via HPLC and mass spectrometry .
- Assay Conditions: Differences in cell lines, incubation times, or solvent carriers (e.g., DMSO concentration) impact activity. Standardize protocols using reference compounds .
- Stereochemical Oversight: Unreported stereoisomer ratios may explain variability. Characterize batches using chiral analytical methods and report enantiomeric excess (EE) .
Basic: What pharmacological screening strategies are recommended to evaluate the bioactivity of this compound?
Answer:
- In Vitro Assays:
- Cytotoxicity Profiling: Screen in cancer cell lines (e.g., MTT assay) with doxorubicin as a positive control .
- ADME Studies: Assess metabolic stability in liver microsomes and permeability via Caco-2 monolayers .
Advanced: What computational tools can predict the reactivity and stability of this compound in solution?
Answer:
- Density Functional Theory (DFT): Models electron distribution to predict nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) Simulations: Simulate solvent interactions (e.g., water, DMSO) to assess aggregation or degradation pathways .
- pKa Prediction Software (e.g., MarvinSuite): Estimates protonation states under physiological pH, informing solubility and bioavailability .
Basic: How is the stability of this compound assessed under varying storage conditions?
Answer:
- Accelerated Stability Testing: Expose samples to 40°C/75% relative humidity (ICH guidelines) and monitor degradation via HPLC .
- Light Sensitivity: Store in amber vials if UV-Vis spectroscopy indicates photodegradation (λmax shifts) .
- Long-Term Storage: Lyophilize and store at -20°C under inert gas (argon) to prevent oxidation .
Advanced: What strategies mitigate toxicity risks during in vivo studies of piperidin-4-one derivatives?
Answer:
- Acute Toxicity Screening: Conduct OECD 423 tests in rodents to determine LD50 .
- Metabolite Identification: Use LC-MS/MS to detect hepatotoxic or nephrotoxic metabolites .
- Structure-Activity Relationship (SAR) Analysis: Modify substituents (e.g., replace chlorine with fluorine) to reduce off-target effects .
Advanced: How can researchers leverage structural analogs (e.g., 1-[(2,6-dichlorophenyl)methyl]piperazine) to infer the properties of this compound?
Answer:
- Comparative QSAR Modeling: Use piperazine analogs (CAS 102292-50-2) to predict logP, solubility, and binding affinities .
- Crystallographic Overlays: Align X-ray structures to identify conserved pharmacophoric features .
- Bioisosteric Replacement: Substitute the piperidin-4-one ring with morpholine or thiomorpholine to modulate potency and selectivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
